

Spectroscopic and Synthetic Profile of 4-Nitrophenacyl Thiocyanate: A Technical Guide

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Compound of Interest

Compound Name: 4-Nitrophenacyl thiocyanate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **4-Nitrophenacyl thiocyanate** (IUPAC name: [2-(4-nitrophenyl)-2-oxoethyl] thiocyanate). The document details the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), a robust experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Core Compound Information

Property	Value
Chemical Formula	C ₉ H ₆ N ₂ O ₃ S
Molecular Weight	222.22 g/mol
CAS Number	6097-21-8
Appearance	Expected to be a crystalline solid.

Predicted Spectroscopic Data

While a complete set of experimentally verified spectra for **4-Nitrophenacyl thiocyanate** is not readily available in the public domain, the following tables summarize the expected

spectroscopic characteristics based on the analysis of its precursor, 4-nitrophenacyl bromide, and known spectroscopic data for similar thiocyanate-containing compounds.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.30	d	2H	Aromatic (H-2, H-6)
~8.10	d	2H	Aromatic (H-3, H-5)
~4.50	s	2H	-CH ₂ -SCN

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (ppm)	Assignment
~190	C=O
~150	Aromatic (C-4)
~140	Aromatic (C-1)
~130	Aromatic (C-3, C-5)
~124	Aromatic (C-2, C-6)
~112	-SCN
~40	-CH ₂ -SCN

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2155	Strong	C≡N stretch (thiocyanate)
~1700	Strong	C=O stretch (ketone)
~1600, ~1475	Medium	Aromatic C=C stretch
~1520, ~1345	Strong	Asymmetric & Symmetric NO ₂ stretch
~850	Strong	C-H out-of-plane bend (para-substituted)

Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
222	[M] ⁺ (Molecular ion)
164	[M - SCN] ⁺
150	[O ₂ NC ₆ H ₄ CO] ⁺
120	[C ₆ H ₄ CO] ⁺
104	[C ₇ H ₄ O] ⁺
76	[C ₆ H ₄] ⁺

Experimental Protocols

The synthesis of **4-Nitrophenacyl thiocyanate** is typically achieved through a nucleophilic substitution reaction, where the bromine atom of 4-nitrophenacyl bromide is displaced by a thiocyanate anion.

Synthesis of 4-Nitrophenacyl Thiocyanate

Materials:

- 4-Nitrophenacyl bromide (1.0 eq)

- Potassium thiocyanate (or Sodium thiocyanate) (1.2 eq)
- Acetone (or Ethanol) as solvent
- Deionized water

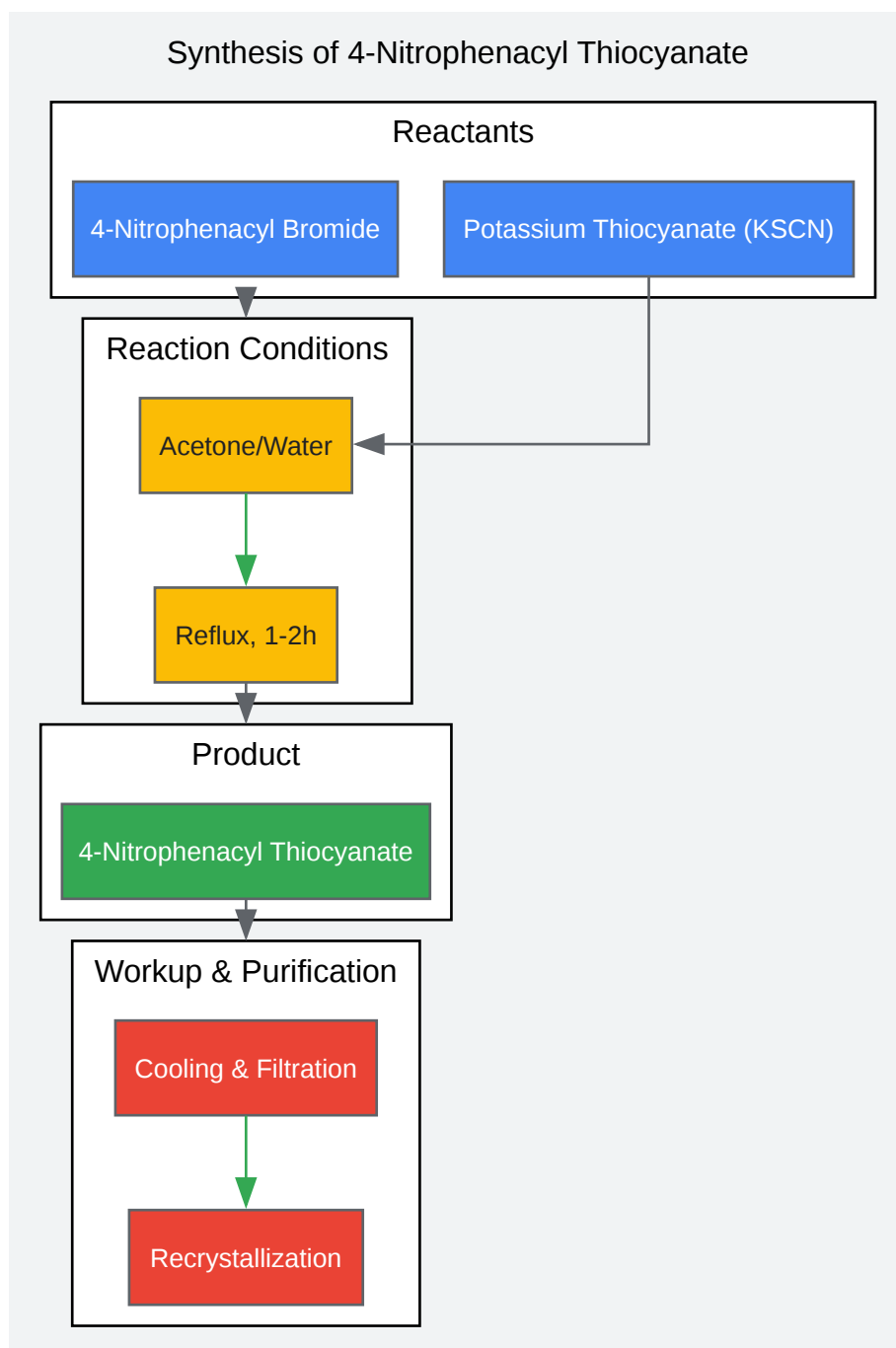
Procedure:

- Dissolve 4-nitrophenacyl bromide in a minimal amount of warm acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- In a separate flask, dissolve potassium thiocyanate in a minimal amount of deionized water.
- Add the aqueous solution of potassium thiocyanate dropwise to the solution of 4-nitrophenacyl bromide with vigorous stirring.
- After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
- Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any inorganic salts.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **4-Nitrophenacyl thiocyanate**.
- Dry the purified product under vacuum.

Characterization: The purified product should be characterized by the spectroscopic methods outlined above (NMR, IR, MS) and its melting point should be determined.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway for **4-Nitrophenacyl thiocyanate**.



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Caption: Synthetic workflow for **4-Nitrophenacyl thiocyanate**.

Biological Activity Context

While specific signaling pathways for **4-nitrophenacyl thiocyanate** are not extensively documented, organic thiocyanates are known to exhibit a range of biological activities. Notably,

various compounds containing the thiocyanate moiety have demonstrated antimicrobial and antifungal properties. The reactivity of the thiocyanate group and the overall molecular structure are key determinants of their biological effects. Further research into the specific mechanisms of action and potential therapeutic applications of **4-nitrophenacyl thiocyanate** is warranted.

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